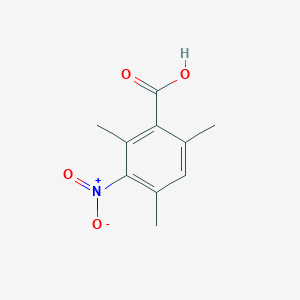

2,4,6-Trimethyl-3-nitrobenzoic acid

Description

The exact mass of the compound 2,4,6-Trimethyl-3-nitrobenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,4,6-Trimethyl-3-nitrobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4,6-Trimethyl-3-nitrobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,4,6-trimethyl-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-5-4-6(2)9(11(14)15)7(3)8(5)10(12)13/h4H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNCAEAPELOWRRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C(=O)O)C)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40429094 | |

| Record name | 2,4,6-trimethyl-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40429094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106567-41-3 | |

| Record name | 2,4,6-trimethyl-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40429094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-trimethyl-3-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2,4,6-trimethyl-3-nitrobenzoic acid

This guide provides an in-depth exploration of the chemical synthesis of 2,4,6-trimethyl-3-nitrobenzoic acid, a valuable substituted aromatic compound with applications in medicinal chemistry and materials science. We will delve into the strategic considerations for its preparation, a detailed experimental protocol, the underlying reaction mechanism, and key analytical characterization data. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction and Strategic Overview

2,4,6-Trimethyl-3-nitrobenzoic acid is a polysubstituted benzene derivative featuring both electron-donating methyl groups and electron-withdrawing nitro and carboxylic acid functionalities. This unique electronic and steric arrangement makes it an interesting building block for the synthesis of more complex molecules.

The most logical and direct synthetic approach to this target molecule is through the electrophilic aromatic substitution (nitration) of 2,4,6-trimethylbenzoic acid. The existing substituents on the aromatic ring play a crucial role in directing the incoming nitro group. The three methyl groups are activating and ortho-, para-directing, while the carboxylic acid group is deactivating and meta-directing. In the case of 2,4,6-trimethylbenzoic acid, the positions ortho and para to the methyl groups are already substituted. The positions meta to the carboxylic acid are the 3- and 5-positions. Therefore, the concerted directing effects of the substituents strongly favor the introduction of the nitro group at the 3-position.

Synthesis of 2,4,6-trimethylbenzoic acid (Precursor)

The precursor, 2,4,6-trimethylbenzoic acid, can be synthesized from mesitylene (1,3,5-trimethylbenzene) through various methods. One common laboratory-scale method involves the Friedel-Crafts acylation of mesitylene followed by a haloform reaction.[1] Alternatively, direct carboxylation of mesitylene can be achieved.[2][3] For the purposes of this guide, we will assume the availability of 2,4,6-trimethylbenzoic acid as the starting material.

Experimental Protocol: Nitration of 2,4,6-trimethylbenzoic acid

This protocol details the direct nitration of 2,4,6-trimethylbenzoic acid to yield 2,4,6-trimethyl-3-nitrobenzoic acid. The procedure is adapted from established methods for the nitration of benzoic acid derivatives, with careful temperature control to ensure selectivity and safety.[4][5]

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity |

| 2,4,6-Trimethylbenzoic acid | C₁₀H₁₂O₂ | 164.20 | 10.0 g |

| Concentrated Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 40 mL |

| Concentrated Nitric Acid (70%) | HNO₃ | 63.01 | 10 mL |

| Deionized Water | H₂O | 18.02 | As needed |

| Ice | - | - | As needed |

Step-by-Step Procedure:

-

Preparation of the Nitrating Mixture: In a flask, carefully add 10 mL of concentrated nitric acid to 20 mL of concentrated sulfuric acid, while cooling the mixture in an ice-water bath. Stir the mixture gently to ensure homogeneity. This nitrating mixture should be prepared fresh and kept cold.

-

Dissolution of the Starting Material: In a separate larger flask equipped with a magnetic stirrer, add 20 mL of concentrated sulfuric acid and cool it in an ice-water bath. Slowly add 10.0 g of 2,4,6-trimethylbenzoic acid to the cold sulfuric acid in small portions, ensuring the temperature does not rise above 10 °C.

-

Nitration Reaction: While maintaining the temperature of the 2,4,6-trimethylbenzoic acid solution below 5 °C, slowly add the pre-cooled nitrating mixture dropwise with continuous stirring. The rate of addition should be carefully controlled to prevent a rapid increase in temperature. After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 30 minutes.

-

Reaction Quenching and Product Precipitation: Carefully pour the reaction mixture onto a beaker containing approximately 200 g of crushed ice with constant stirring. A white to pale yellow precipitate of 2,4,6-trimethyl-3-nitrobenzoic acid will form.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral to litmus paper. The crude product can be further purified by recrystallization from an appropriate solvent system, such as an ethanol-water mixture, to yield the final product.

Caption: Synthetic workflow for 2,4,6-trimethyl-3-nitrobenzoic acid.

Reaction Mechanism

The nitration of 2,4,6-trimethylbenzoic acid proceeds via an electrophilic aromatic substitution mechanism. The key steps are:

-

Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

-

Electrophilic Attack: The electron-rich aromatic ring of 2,4,6-trimethylbenzoic acid acts as a nucleophile and attacks the nitronium ion. This attack forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The attack is directed to the 3-position due to the combined directing effects of the methyl and carboxylic acid groups.

-

Deprotonation and Aromatization: A weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product, 2,4,6-trimethyl-3-nitrobenzoic acid.

Caption: Mechanism of electrophilic nitration.

Characterization Data

The synthesized 2,4,6-trimethyl-3-nitrobenzoic acid should be characterized to confirm its identity and purity. Key analytical data are summarized below.

| Property | Value |

| Molecular Formula | C₁₀H₁₁NO₄ |

| Molecular Weight | 209.20 g/mol |

| Appearance | White to pale yellow solid |

| Melting Point | 182 °C[6] |

| ¹H NMR (CDCl₃, 500 MHz) δ (ppm) | ~11.0 (s, 1H, COOH), 7.2 (s, 1H, Ar-H), 2.5 (s, 3H, Ar-CH₃), 2.3 (s, 6H, Ar-CH₃) |

| ¹³C NMR (CDCl₃, 125 MHz) δ (ppm) | ~170 (COOH), 150 (C-NO₂), 140 (C-CH₃), 135 (C-CH₃), 132 (C-COOH), 130 (C-H), 22 (CH₃), 20 (CH₃) |

| IR (KBr, cm⁻¹) | ~3000-2500 (br, O-H), 1700 (s, C=O), 1530 (s, asym N-O), 1350 (s, sym N-O) |

Note: NMR chemical shifts are approximate and may vary depending on the solvent and concentration.

Safety Considerations

The synthesis of 2,4,6-trimethyl-3-nitrobenzoic acid involves the use of concentrated and corrosive acids. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. The reaction should be performed in a well-ventilated fume hood. The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions.

Conclusion

This technical guide has outlined a reliable and well-established method for the synthesis of 2,4,6-trimethyl-3-nitrobenzoic acid via the direct nitration of 2,4,6-trimethylbenzoic acid. The provided experimental protocol, mechanistic insights, and characterization data serve as a comprehensive resource for researchers in the field of organic synthesis. The strategic choice of starting material and the understanding of substituent effects are paramount to the successful execution of this synthesis.

References

- CN1927800A - Synthesis process of 2,4,6-trimethyl benzoic acid - Google Patents.

-

m-NITROBENZOIC ACID - Organic Syntheses Procedure. Available at: [Link]

-

Synthesis and Posttreatment Research of 2,4,6-Trimethylbenzoic Acid - ResearchGate. Available at: [Link]

- Method for co-production 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid.

-

Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate - Truman ChemLab. Available at: [Link]

-

NITRATION OF METHYL BENZOATE. Available at: [Link]

-

The Nitro Group: How to Make Your Own Nitrobenzoic Acid - YouTube. Available at: [Link]

-

PROCESS TO PREPARE 3-METHYL-2-NITROBENZOIC ACID BY AIR OXIDATION - European Patent Office - Googleapis.com. Available at: [Link]

-

The Nitration of 2 : 4 : 6-Trimethyl- benxaldeh yde. WILLIAM - RSC Publishing. Available at: [Link]

- CN102491894A - Preparation method of 2,4,6-trimethylbenzoic acid - Google Patents.

Sources

- 1. CN1927800A - Synthesis process of 2,4,6-trimethyl benzoic acid - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. CN102491894A - Preparation method of 2,4,6-trimethylbenzoic acid - Google Patents [patents.google.com]

- 4. chemlab.truman.edu [chemlab.truman.edu]

- 5. m.youtube.com [m.youtube.com]

- 6. CLIII.—The nitration of 2 : 4 : 6-trimethylbenzaldehyde - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Chemical Properties of 2,4,6-trimethyl-3-nitrobenzoic acid

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 2,4,6-trimethyl-3-nitrobenzoic acid, a substituted aromatic carboxylic acid of interest in synthetic organic chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from established chemical principles and data from structurally related compounds to present a detailed profile. The guide covers plausible synthetic routes, predicted physicochemical and spectroscopic properties, expected reactivity, and potential applications, aiming to serve as a valuable resource for researchers, scientists, and professionals in drug development and materials science.

Introduction

2,4,6-trimethyl-3-nitrobenzoic acid is a unique molecule characterized by a highly substituted benzene ring bearing both a carboxylic acid and a nitro group. The steric hindrance imposed by the three methyl groups, combined with the electronic effects of the nitro and carboxyl functionalities, dictates its chemical behavior and potential utility. Nitrobenzoic acids are a well-established class of compounds that serve as crucial intermediates in the synthesis of pharmaceuticals, dyes, and other fine chemicals.[1] The amino derivatives, obtained through the reduction of the nitro group, are particularly valuable building blocks. This guide aims to provide a detailed theoretical and practical framework for understanding and utilizing 2,4,6-trimethyl-3-nitrobenzoic acid in a research and development context.

Synthesis of 2,4,6-trimethyl-3-nitrobenzoic acid

A plausible and historically documented synthetic pathway to 2,4,6-trimethyl-3-nitrobenzoic acid involves a two-step process starting from 2,4,6-trimethylbenzaldehyde. This method, reported by Henley and Turner in 1931, consists of the nitration of the aldehyde followed by oxidation of the formyl group to a carboxylic acid.[2]

Step 1: Nitration of 2,4,6-trimethylbenzaldehyde

The first step is the electrophilic aromatic substitution of 2,4,6-trimethylbenzaldehyde to introduce a nitro group. The steric hindrance from the two ortho-methyl groups and the directing effect of the methyl and aldehyde groups influence the position of nitration.

Experimental Protocol:

-

Reaction Setup: 2,4,6-trimethylbenzaldehyde is dissolved in a suitable solvent, such as acetic acid.

-

Nitrating Agent: A mixture of fuming nitric acid and acetic acid is used as the nitrating agent.[2]

-

Procedure: The nitrating agent is added gradually to the solution of the aldehyde while maintaining a low temperature with an ice bath to control the exothermic reaction.

-

Work-up: After the reaction is complete, the mixture is poured onto ice water to precipitate the product, 3-nitro-2,4,6-trimethylbenzaldehyde. The solid is then collected by filtration and can be purified by recrystallization.

Step 2: Oxidation of 3-nitro-2,4,6-trimethylbenzaldehyde

The second step involves the oxidation of the aldehyde functional group of 3-nitro-2,4,6-trimethylbenzaldehyde to a carboxylic acid.

Experimental Protocol:

-

Oxidizing Agent: A solution of potassium permanganate in the presence of a base (e.g., sodium hydroxide solution) is an effective oxidizing agent for this transformation.[2]

-

Procedure: 3-nitro-2,4,6-trimethylbenzaldehyde is heated with the alkaline potassium permanganate solution. The reaction progress can be monitored by the disappearance of the purple color of the permanganate.

-

Work-up: After the oxidation is complete, the reaction mixture is filtered to remove the manganese dioxide byproduct. The filtrate is then acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the 2,4,6-trimethyl-3-nitrobenzoic acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent to yield the final product.

Diagram of the Synthetic Pathway:

Caption: Synthetic route to 2,4,6-trimethyl-3-nitrobenzoic acid.

Physicochemical and Spectroscopic Properties

Direct experimental data for 2,4,6-trimethyl-3-nitrobenzoic acid is limited. The properties presented below are a combination of reported data and predictions based on the analysis of its functional groups and structurally similar molecules.

Physical Properties

| Property | Predicted/Reported Value |

| Appearance | Expected to be a crystalline solid at room temperature. |

| Melting Point | 182 °C[2] |

| Solubility | Likely soluble in polar organic solvents (e.g., ethanol, acetone, DMSO) and aqueous base. Sparingly soluble in water and nonpolar solvents. |

| Acidity (pKa) | The pKa is expected to be lower (more acidic) than 2,4,6-trimethylbenzoic acid due to the electron-withdrawing nitro group. For comparison, the pKa of 3-nitrobenzoic acid is 3.47.[3] |

Spectroscopic Data (Predicted)

3.2.1. 1H NMR Spectroscopy

The proton NMR spectrum is predicted to show distinct signals for the aromatic proton, the methyl protons, and the carboxylic acid proton.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11-13 | Singlet (broad) | 1H | -COOH | The carboxylic acid proton is typically a broad singlet in this region. |

| ~7.5-8.0 | Singlet | 1H | Ar-H | A single aromatic proton is present on the ring. Its chemical shift will be downfield due to the deshielding effects of the adjacent nitro and carboxyl groups. |

| ~2.3-2.5 | Singlet | 9H | -CH3 | Three methyl groups are present. Due to the substitution pattern, they may appear as one or more closely spaced singlets. |

3.2.2. 13C NMR Spectroscopy

The carbon NMR spectrum will reflect the different carbon environments in the molecule.

| Chemical Shift (ppm) | Assignment | Rationale |

| ~165-170 | -COOH | The carboxylic acid carbon appears in this characteristic downfield region. |

| ~145-150 | C-NO2 | The carbon atom attached to the nitro group is significantly deshielded. |

| ~125-140 | Aromatic Carbons | The remaining aromatic carbons will have chemical shifts influenced by the positions of the methyl, nitro, and carboxyl groups. |

| ~18-22 | -CH3 | The methyl carbons will appear in the typical aliphatic region. |

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the carboxylic acid and nitro functional groups.

| Wavenumber (cm-1) | Vibration | Characteristics |

| 2500-3300 | O-H stretch (Carboxylic acid) | A very broad band, often obscuring the C-H stretching region.[4][5][6] |

| ~1700-1725 | C=O stretch (Carboxylic acid) | A strong, sharp absorption. Its position can be influenced by hydrogen bonding.[4][6] |

| ~1520-1560 and ~1340-1380 | N-O asymmetric and symmetric stretches | Two distinct, strong absorptions characteristic of a nitro group. For aromatic nitro compounds, these bands are typically observed around 1550-1475 cm-1 and 1360-1290 cm-1.[7] |

| ~2900-3000 | C-H stretch (Aliphatic) | Absorptions corresponding to the methyl groups. |

| ~1600, ~1475 | C=C stretch (Aromatic) | Medium to weak absorptions characteristic of the benzene ring. |

3.2.4. Mass Spectrometry

The mass spectrum (Electron Ionization) is expected to show a molecular ion peak and characteristic fragmentation patterns.

| m/z | Fragment Ion | Rationale |

| 209 | [M]+ | The molecular ion peak. Nitroaromatic compounds often exhibit a prominent molecular ion peak.[8] |

| 192 | [M-OH]+ | Loss of a hydroxyl radical from the carboxylic acid group. |

| 163 | [M-NO2]+ | Loss of the nitro group. |

| 145 | [M-NO2-H2O]+ or [M-COOH-H]+ | Further fragmentation following the initial loss. |

| 91, 77 | Fragments characteristic of substituted benzene rings. |

Chemical Reactivity

The reactivity of 2,4,6-trimethyl-3-nitrobenzoic acid is governed by its three key structural features: the carboxylic acid group, the nitro group, and the sterically hindered aromatic ring.

Reactions of the Carboxylic Acid Group

-

Esterification: The carboxylic acid can undergo Fischer esterification with alcohols in the presence of an acid catalyst. However, the reaction rate is expected to be significantly reduced due to the steric hindrance from the two ortho-methyl groups. More forcing conditions or alternative esterification methods (e.g., via the acyl chloride) may be necessary.

-

Acyl Chloride Formation: Reaction with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) is expected to convert the carboxylic acid to the corresponding acyl chloride. This highly reactive intermediate can then be used to form esters, amides, and other acid derivatives.

-

Decarboxylation: Decarboxylation of aromatic carboxylic acids is generally difficult. The presence of the electron-withdrawing nitro group may facilitate decarboxylation under high temperatures.[9]

Reactions of the Nitro Group

-

Reduction to an Amine: The nitro group can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H2/Pd-C), or metals in acidic media (e.g., Sn/HCl, Fe/HCl). This transformation yields 3-amino-2,4,6-trimethylbenzoic acid, a valuable synthetic intermediate.

Diagram of Key Reactions:

Caption: Key reactions of 2,4,6-trimethyl-3-nitrobenzoic acid.

Reactions of the Aromatic Ring

The aromatic ring is highly substituted and deactivated towards further electrophilic aromatic substitution due to the presence of the electron-withdrawing nitro and carboxyl groups. The existing substituents also present significant steric hindrance, making further substitution on the ring challenging.

Potential Applications

While specific applications for 2,4,6-trimethyl-3-nitrobenzoic acid are not widely reported, its structure suggests potential utility in several areas of chemical research and development.

-

Pharmaceutical Synthesis: As an intermediate, its amino derivative, 3-amino-2,4,6-trimethylbenzoic acid, could be a valuable scaffold for the synthesis of novel bioactive molecules. Substituted anthranilic acids are important in the preparation of various heterocyclic compounds with therapeutic applications.[10] Benzoic acid derivatives, in general, are explored for their potential anticancer activities.[11]

-

Dye and Pigment Industry: Nitroaromatic compounds are precursors in the synthesis of azo dyes and other colorants.[1] The amino derivative could be diazotized and coupled to form a range of dyes with specific chromatic properties.

-

Materials Science: The rigid and substituted aromatic core could be incorporated into polymers or other materials to modify their physical and electronic properties.[1]

Safety Considerations

Specific toxicity data for 2,4,6-trimethyl-3-nitrobenzoic acid is not available. However, based on related compounds, it should be handled with care. Nitroaromatic compounds can be toxic, and some are suspected carcinogens. Skin and eye irritation are possible. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be employed when handling this chemical.

Conclusion

2,4,6-trimethyl-3-nitrobenzoic acid is a fascinating molecule with a rich potential for chemical exploration. While direct experimental data remains limited, this guide provides a robust framework for its synthesis, predicted properties, and reactivity based on established chemical principles and data from analogous structures. It is hoped that this document will serve as a catalyst for further research into the chemistry and applications of this and other highly substituted nitroaromatic compounds.

References

-

The Impact of Nitrobenzoic Acids in Chemical Research and Industrial Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 27, 2026, from [Link]

- Henley, R. V., & Turner, E. E. (1931). CLII.—The Nitration of 2 : 4 : 6-Trimethyl-benzaldehyde. Journal of the Chemical Society (Resumed), 1172.

- Parshintsev, J., et al. (2010). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC - NIH.

-

Spectroscopy of Carboxylic Acids and Nitriles. (2024, July 30). Chemistry LibreTexts. Retrieved January 27, 2026, from [Link]

-

Reaction of NHS activated carboxyl group of the 4-nitrobenzoic acid (4-NBA). (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

- Synthetic process of 2,4,6-trimethyl benzoic acid. (2016). Google Patents.

- Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). (2002).

-

Experimental 1H and 13C NMR spectra (with respect to TMS and in DMSO solution). (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

- Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid. (2015). Google Patents.

-

IR: carboxylic acids. (n.d.). University of Calgary. Retrieved January 27, 2026, from [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. (2023, September 20). OpenStax. Retrieved January 27, 2026, from [Link]

-

Nitrobenzoic Acid: Properties, Reactions And Production. (2024, April 11). Chemcess. Retrieved January 27, 2026, from [Link]

- Synthesis and Posttreatment Research of 2,4,6-Trimethylbenzoic Acid. (2014).

- From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Gener

- Mass Spectra of Nitroarenes. (1964).

- 1H and 13C NMR Spectra of Substituted Benzoic Acids. (n.d.). The Royal Society of Chemistry.

- Studies on the Synthesis of 3-Nitrobenzaldehyde. (1998). Indian Journal of Pharmaceutical Sciences.

- Nitration of Methyl Benzoate and Nitration of Bromobenzene. (2018, May 8). YouTube.

- Synthesis process of 2,4,6-trimethyl benzoic acid. (2007).

- Direct synthesis of p-nitrobenzoic acid and benzoic acids from benzyl ketones and acetophenones using the CAN/HOAc system. (2007).

- Data on GC/MS Elution profile, 1H and 13C NMR Spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. (2019). SFA ScholarWorks.

- The C=O Bond, Part III: Carboxylic Acids. (2018, January 1). Spectroscopy Online.

- OF 2,4,6-TRINITRO-BENZALDEHYDE. (1921). Zenodo.

- Nitration of Methyl Benzo

- Analysis of nitroaromatic compounds in urine by gas chromatography-mass spectrometry for the biological monitoring of explosives. (1998). PubMed.

- Reduction of 4-nitrobenzoic acid. (2018, June 22). Sciencemadness.org.

- Process to prepare 3-methyl-2-nitrobenzoic acid by air oxidation. (2015).

- IR: nitro groups. (n.d.). University of Calgary.

- A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2017). MDPI.

- Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-D

- Mass Fragmentation pattern of nitro compounds. (2022, December 29). YouTube.

- Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzo

- Synthesis, docking study and anticancer activity of benzoic acid Substituted derivatives of quinazolinones. (2015). Der Pharma Chemica.

- 2-amino-3-fluorobenzoic acid. (n.d.). Organic Syntheses.

- An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. (n.d.). University of Missouri-St. Louis.

Sources

- 1. nbinno.com [nbinno.com]

- 2. CLIII.—The nitration of 2 : 4 : 6-trimethylbenzaldehyde - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 3. Reactivity and Polarity of 3-Nitrobenzoic acid_Chemicalbook [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemcess.com [chemcess.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of 2,4,6-trimethyl-3-nitrobenzoic acid

Abstract

This technical guide provides a comprehensive, multi-technique workflow for the unambiguous structure elucidation of 2,4,6-trimethyl-3-nitrobenzoic acid. Addressed to researchers, medicinal chemists, and professionals in drug development, this document moves beyond simple data reporting to emphasize the strategic integration of analytical techniques. We will explore the causality behind experimental choices, demonstrating how Mass Spectrometry (MS), Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Single Crystal X-ray Diffraction are synergistically employed to build a self-validating case for the molecular structure. Each section includes field-proven protocols and interprets the expected data, grounding the entire process in authoritative scientific principles.

The Elucidation Imperative: Strategy and Rationale

The compound 2,4,6-trimethyl-3-nitrobenzoic acid (C₁₀H₁₁NO₄) presents a unique analytical challenge. While its constituent functional groups—a carboxylic acid, a nitro group, and three methyl groups on a benzene ring—are common, their specific arrangement requires a rigorous, multi-faceted approach to confirm. The presence of a pentasubstituted aromatic ring means traditional proton-proton coupling analysis in ¹H NMR is not viable for determining the substitution pattern, necessitating a more sophisticated integration of data.

The following diagram outlines this strategic workflow, emphasizing the logical progression from foundational data to ultimate confirmation.

Caption: Integrated workflow for structure elucidation.

Foundational Analysis: Molecular Formula and Functional Groups

The initial analytical phase focuses on establishing the fundamental building blocks of the molecule: its exact mass and the identity of its functional groups.

Mass Spectrometry (MS): Defining the Elemental Composition

Expertise & Rationale: High-resolution mass spectrometry (HRMS) is the cornerstone for determining a compound's elemental formula. Unlike unit-resolution MS, HRMS provides mass accuracy to within a few parts per million (ppm), allowing for the differentiation of isobars (ions with the same nominal mass but different elemental compositions). This precision is critical for confidently proposing a molecular formula.

Experimental Protocol: HRMS via Electrospray Ionization (ESI)

-

Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrument Setup: Calibrate the mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) using a known standard immediately prior to the run.

-

Analysis Mode: Operate in negative ion mode ([M-H]⁻) to deprotonate the acidic carboxylic acid, which is often a more stable and cleaner ionization method for this functional group.

-

Data Acquisition: Infuse the sample solution at a flow rate of 5-10 µL/min. Acquire data over a mass range of m/z 50-500.

-

Data Processing: Determine the accurate mass of the most abundant ion corresponding to the deprotonated molecule. Use the instrument's software to generate possible elemental formulas that fit the measured mass within a 5 ppm tolerance.

Expected Data & Interpretation

| Parameter | Expected Value | Interpretation |

| Molecular Formula | C₁₀H₁₁NO₄ | |

| Exact Mass | 209.0688 | Calculated neutral mass. |

| Ionization Mode | ESI Negative | |

| Observed Ion | [M-H]⁻ | Deprotonated molecule. |

| Measured m/z | ~209.0616 | The instrument measures the mass-to-charge ratio of the ion. |

| Primary Fragments | [M-H-NO₂]⁻ | Loss of the nitro group (m/z ~163.0714). |

| [M-H-COOH]⁻ | Decarboxylation (not typically observed in ESI⁻). |

The primary objective is to confirm the molecular formula C₁₀H₁₁NO₄. The fragmentation pattern, while secondary in HRMS for formula confirmation, provides corroborating evidence for the presence of labile groups like the nitro moiety.[1][2][3]

Infrared (IR) Spectroscopy: Identifying Functional Motifs

Expertise & Rationale: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Specific covalent bonds vibrate at characteristic frequencies, and their absorption of IR radiation creates a unique spectral fingerprint. For our target molecule, we expect to see strong, characteristic absorptions for the carboxylic acid and the aromatic nitro group.[4][5]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Background Scan: Perform a background scan with no sample present to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Lower the ATR anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction and ATR correction using the instrument software. Label significant peaks.

Expected Data & Interpretation

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~3300-2500 (broad) | O-H stretch | Carboxylic Acid | The very broad nature is due to hydrogen bonding.[6] |

| ~1700-1680 | C=O stretch | Carboxylic Acid | Confirms the carbonyl of the acid group. |

| ~1550-1475 (strong) | N-O asymmetric stretch | Aromatic Nitro | A key diagnostic peak for the nitro group.[5][7] |

| ~1360-1290 (strong) | N-O symmetric stretch | Aromatic Nitro | The second key diagnostic peak for the nitro group.[5][7] |

| ~3000-2850 | C-H stretch | Methyl Groups | Confirms the presence of sp³ C-H bonds. |

| ~1600, ~1475 | C=C stretch | Aromatic Ring | Indicates the presence of the benzene ring. |

The combined observation of the broad O-H stretch, the sharp C=O stretch, and the two strong N-O stretches provides unequivocal evidence for the presence of both a carboxylic acid and an aromatic nitro group.

Mapping the Core Structure: Nuclear Magnetic Resonance (NMR)

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular skeleton.

¹H NMR Spectroscopy: Probing the Proton Environment

Expertise & Rationale: ¹H NMR provides information on the number of distinct proton environments, their relative numbers (via integration), and their electronic environment (via chemical shift). For a pentasubstituted benzene ring, the key insight comes from the number of signals and their integration. The absence of spin-spin splitting in the aromatic region is a critical piece of evidence.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Shim the instrument to optimize magnetic field homogeneity.

-

Data Acquisition: Acquire the spectrum using a standard pulse sequence. Ensure a sufficient relaxation delay (d1) of at least 5 seconds to allow for quantitative integration, especially for the quaternary-adjacent methyl groups.

-

Data Processing: Fourier transform the FID, phase the spectrum, and calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm). Integrate the signals.

Expected Data & Interpretation

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.0 (very broad) | s (broad) | 1H | -COOH | Carboxylic acid protons are highly deshielded and often broad due to exchange. |

| ~7.5 - 7.0 | s | 1H | Ar-H | A single aromatic proton indicates a pentasubstituted ring. Its exact shift depends on the specific electronic effects of the substituents. |

| ~2.4 | s | 6H | C2-CH₃, C6-CH₃ | The two ortho methyl groups are deshielded by the adjacent nitro and carboxyl groups. They are likely chemically equivalent or very close in chemical shift. |

| ~2.2 | s | 3H | C4-CH₃ | The para methyl group is in a different electronic environment and will have a distinct chemical shift. |

The key takeaways are the 1H aromatic singlet and the three methyl singlets integrating to a 6:3 (or 2:1) ratio, which strongly supports the proposed substitution pattern. The lack of coupling for the aromatic proton confirms it has no adjacent protons.

¹³C NMR Spectroscopy: Defining the Carbon Skeleton

Expertise & Rationale: ¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule. This allows us to confirm the total number of carbons (10 in this case) and gain insight into their nature (e.g., sp², sp³, quaternary) based on their chemical shifts.

Experimental Protocol: ¹³C NMR

-

Sample and Instrument: Use the same sample and instrument as for the ¹H NMR.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) may be needed due to the low natural abundance of ¹³C.

-

Data Processing: Process the data similarly to the ¹H spectrum, referencing the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Expected Data & Interpretation

| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |

| ~168 | Quaternary (C=O) | C1 (-COOH) | Typical chemical shift for a carboxylic acid carbon. |

| ~150 | Quaternary (C-NO₂) | C3 | The carbon directly attached to the electron-withdrawing nitro group is highly deshielded. |

| ~140-120 | Quaternary & CH | C2, C4, C5, C6 | The remaining aromatic carbons. Specific assignments can be aided by 2D NMR or computational prediction. The presence of 6 distinct signals in this region confirms the asymmetric substitution pattern. |

| ~20-25 | CH₃ | C2/C6-CH₃, C4-CH₃ | Methyl group carbons. The ortho methyls may be deshielded relative to the para methyl. |

The observation of 10 distinct carbon signals (or 9 if the C2 and C6 methyls are perfectly equivalent) confirms the molecular formula established by MS and provides the complete carbon framework.

The following diagram illustrates how the spectroscopic data are synthesized to build the final structure.

Caption: Synthesis of multi-technique data to confirm the structure.

Definitive Confirmation: Single Crystal X-ray Diffraction

Expertise & Rationale: While the combination of MS, IR, and NMR provides an exceptionally strong case for the proposed structure, single-crystal X-ray diffraction is the gold standard for absolute structure determination.[8] It provides a three-dimensional model of the molecule as it exists in the crystal lattice, yielding precise bond lengths, bond angles, and stereochemistry. This technique resolves any lingering ambiguity and serves as the ultimate validation of the structure deduced from spectroscopic methods.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: Grow single crystals of the compound suitable for diffraction (typically >0.1 mm in all dimensions). This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, solvent/anti-solvent diffusion).

-

Data Collection: Mount a suitable crystal on a diffractometer. A stream of cold nitrogen (~100 K) is typically used to minimize thermal motion. The crystal is irradiated with monochromatic X-rays, and the resulting diffraction pattern is collected on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then "solved" using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data to achieve the best possible fit, resulting in a final, highly accurate molecular structure.[8][9]

Expected Data & Interpretation The output is a 3D model of the molecule that will:

-

Unambiguously confirm the connectivity: Showing the precise attachment points of the carboxyl, nitro, and three methyl groups to the benzene ring.

-

Provide precise geometric data: Bond lengths and angles will conform to expected values for aromatic systems, carboxylic acids, and nitro groups. For example, the steric hindrance between the ortho methyl groups and the adjacent substituents may cause slight distortions from ideal planar geometry.

-

Reveal intermolecular interactions: The crystal packing will likely show hydrogen bonding between the carboxylic acid groups of adjacent molecules, forming centrosymmetric dimers, a common motif for benzoic acids.[9]

Conclusion

The structure elucidation of 2,4,6-trimethyl-3-nitrobenzoic acid is a clear demonstration of the power of a modern, integrated analytical workflow. By systematically applying mass spectrometry to define the molecular formula, infrared spectroscopy to identify functional groups, and a suite of NMR techniques to map the atomic framework, a confident structural assignment can be made. This spectroscopically-derived structure is then unequivocally verified by the "gold standard" of single-crystal X-ray diffraction. This self-validating, multi-technique approach ensures the highest degree of scientific integrity and is an essential practice in research, process development, and regulatory submission.

References

-

Chemistry LibreTexts. (2021). 24.6: Nitro Compounds. [Link]

-

Wikipedia. 3-Nitrobenzoic acid. [Link]

-

ResearchGate. (2020). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. [Link]

-

Royal Society of Chemistry. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]

-

UCL Discovery. (2021). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. [Link]

-

ResearchGate. Mass spectrum of a benzoic acid derivative identified in 119 and 193.... [Link]

-

ResearchGate. Structure–Activity Relationships in Nitro-Aromatic Compounds. [Link]

- Google Patents. (2007). CN1927800A - Synthesis process of 2,4,6-trimethyl benzoic acid.

-

University of Calgary. IR: nitro groups. [Link]

-

Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. [Link]

-

Doc Brown's Chemistry. mass spectrum of benzoic acid. [Link]

-

Environmental Protection Agency (EPA). 2,4,6-trimethyl-3-nitrobenzoic acid Properties. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 8518, 2,4,6-Trinitrobenzoic acid. [Link]

-

Proteopedia. (2022). X-ray crystallography. [Link]

-

National Center for Biotechnology Information. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. [Link]

-

ResearchGate. (2014). The crystal structure of Benzoic Acid: A redetermination with X-rays at room temperature. [Link]

-

Chemistry Research Journal. (2021). Synthesis and characterization of Benzoic Acid. [Link]

-

National Center for Biotechnology Information. (2017). Crystal structure of 2,4,6-trimethylbenzoic anhydride. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. chemrj.org [chemrj.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. proteopedia.org [proteopedia.org]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2,4,6-trimethyl-3-nitrobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2,4,6-trimethyl-3-nitrobenzoic acid (CAS Number: 106567-41-3), a substituted aromatic carboxylic acid. Due to the limited availability of experimental data for this specific compound in peer-reviewed literature and commercial databases, this document synthesizes predicted data, established chemical principles, and experimental findings for structurally related compounds to offer a robust and insightful resource. The primary objective is to equip researchers and drug development professionals with a foundational understanding of its synthesis, properties, and potential applications, thereby enabling further investigation and utilization of this molecule.

Introduction and Chemical Identity

2,4,6-trimethyl-3-nitrobenzoic acid is a unique molecule that combines the structural features of a benzoic acid with both electron-donating methyl groups and an electron-withdrawing nitro group. This substitution pattern is anticipated to impart distinct physicochemical properties and reactivity, making it a compound of interest for various applications in organic synthesis and medicinal chemistry.

CAS Number: 106567-41-3

Molecular Formula: C₁₀H₁₁NO₄

Molecular Weight: 209.20 g/mol

Chemical Structure:

Figure 1: Chemical structure of 2,4,6-trimethyl-3-nitrobenzoic acid.

Physicochemical Properties: A Blend of Prediction and Analogy

In the absence of extensive experimental data, the physicochemical properties of 2,4,6-trimethyl-3-nitrobenzoic acid have been estimated using quantitative structure-property relationship (QSPR) models and by analogy to structurally similar compounds. The U.S. Environmental Protection Agency (EPA) provides several predicted values which are summarized below.[1]

Table 1: Predicted Physicochemical Properties of 2,4,6-trimethyl-3-nitrobenzoic acid

| Property | Predicted Value | Unit | Source |

| Vapor Pressure | 4.56e-5 (Average of 3 models) | mmHg | EPA CompTox |

| Water Solubility | 1.26e-4 | mg/L | OPERA2.8 |

| pKa (acidic) | - | - | Not Available |

| LogP (Octanol-Water Partition Coefficient) | - | - | Not Available |

Note: These values are computationally derived and should be used as estimates pending experimental verification.

The presence of the carboxylic acid group suggests that 2,4,6-trimethyl-3-nitrobenzoic acid is an acidic compound. The electron-withdrawing nitro group is expected to increase its acidity compared to 2,4,6-trimethylbenzoic acid. Conversely, the three electron-donating methyl groups will likely decrease its acidity relative to 3-nitrobenzoic acid.

Synthesis Strategies: A Proposed Methodological Approach

Proposed Synthesis Pathway: Nitration of 2,4,6-trimethylbenzoic acid

The carboxylic acid group is a meta-directing deactivator in electrophilic aromatic substitution. However, the three methyl groups are ortho- and para-directing activators. The cumulative effect of the three activating methyl groups would likely override the directing effect of the carboxylic acid, making the aromatic ring highly activated towards electrophilic substitution. The positions ortho and para to the methyl groups are either substituted or sterically hindered. The remaining unsubstituted position is at C3 (and C5), which is meta to the carboxylic acid group. Therefore, nitration of 2,4,6-trimethylbenzoic acid is expected to yield the desired 3-nitro product.

Figure 2: Proposed synthesis of 2,4,6-trimethyl-3-nitrobenzoic acid.

Detailed Experimental Protocol (Proposed)

This protocol is a theoretical procedure based on standard nitration methods for aromatic compounds and should be optimized for safety and yield in a laboratory setting.[2]

Materials:

-

2,4,6-trimethylbenzoic acid

-

Concentrated nitric acid (HNO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ice

-

Distilled water

-

Sodium bicarbonate (NaHCO₃) solution (5% w/v)

-

Hydrochloric acid (HCl) (1 M)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2,4,6-trimethylbenzoic acid in a minimal amount of concentrated sulfuric acid at 0°C (ice bath).

-

Slowly add a nitrating mixture (a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise to the flask while maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (to be determined by reaction monitoring, e.g., by TLC).

-

Pour the reaction mixture slowly over crushed ice with vigorous stirring.

-

The crude product should precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

-

To purify, dissolve the crude product in a suitable organic solvent like ethyl acetate and wash with a 5% sodium bicarbonate solution to remove any unreacted starting material.

-

The aqueous layer, containing the sodium salt of the product, is then acidified with 1 M HCl to re-precipitate the purified 2,4,6-trimethyl-3-nitrobenzoic acid.

-

Collect the purified solid by vacuum filtration, wash with cold water, and dry under vacuum over a desiccant.

Self-Validation: The identity and purity of the synthesized product should be confirmed by melting point determination, and spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Spectroscopic Characterization (Anticipated)

The following are predicted spectroscopic features for 2,4,6-trimethyl-3-nitrobenzoic acid based on its structure and data from analogous compounds.

Table 2: Anticipated Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - A singlet for the aromatic proton. - Singlets for the three methyl groups, potentially with slightly different chemical shifts due to the influence of the adjacent nitro and carboxylic acid groups. - A broad singlet for the carboxylic acid proton. |

| ¹³C NMR | - A signal for the carboxylic carbon. - Signals for the six aromatic carbons, with quaternary carbons showing lower intensity. - Signals for the three methyl carbons. |

| IR Spectroscopy | - A broad O-H stretch from the carboxylic acid (~3000 cm⁻¹). - A C=O stretch from the carboxylic acid (~1700 cm⁻¹). - Asymmetric and symmetric N-O stretches from the nitro group (~1530 cm⁻¹ and ~1350 cm⁻¹ respectively). - C-H stretches from the methyl and aromatic groups. |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound. - Fragmentation patterns characteristic of benzoic acids and nitroaromatic compounds. |

Potential Applications in Research and Drug Development

While specific applications for 2,4,6-trimethyl-3-nitrobenzoic acid are not yet documented, its structural motifs suggest several areas of potential utility. Nitrobenzoic acids and their derivatives are valuable intermediates in the synthesis of a wide range of organic molecules.[3]

-

Pharmaceutical Synthesis: The nitro group can be readily reduced to an amine, which can then be further functionalized. This makes 2,4,6-trimethyl-3-nitrobenzoic acid a potential precursor for the synthesis of complex, highly substituted anilines and other nitrogen-containing heterocycles, which are common scaffolds in pharmaceuticals. The carboxylic acid moiety provides a handle for forming amides, esters, and other derivatives.[4]

-

Materials Science: Nitroaromatic compounds can have applications in the development of dyes, pigments, and energetic materials. The specific substitution pattern of this molecule could lead to novel materials with unique optical or electronic properties.

-

Chemical Biology: As a substituted benzoic acid, it could be explored as a fragment in fragment-based drug discovery or as a building block for creating probes to study biological systems.

Safety and Handling

No specific safety data sheet (SDS) is available for 2,4,6-trimethyl-3-nitrobenzoic acid. However, based on the functional groups present, the following hazards should be anticipated, and appropriate safety precautions must be taken.

-

Skin and Eye Irritation: As a carboxylic acid, it is likely to be a skin and eye irritant.[5]

-

Toxicity: Nitroaromatic compounds can be toxic.

-

General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

2,4,6-trimethyl-3-nitrobenzoic acid represents an interesting, yet underexplored, chemical entity. This guide has provided a comprehensive overview based on predictive models and established chemical principles, offering a solid starting point for researchers. The proposed synthesis provides a viable route for obtaining this compound, which would enable the experimental validation of its properties and the exploration of its potential applications in drug discovery and materials science. Further research into this molecule is warranted to fully elucidate its chemical and biological profile.

References

-

U.S. Environmental Protection Agency. 2,4,6-trimethyl-3-nitrobenzoic acid Properties. [Link]

-

Organic Syntheses. m-NITROBENZOIC ACID. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Nitrobenzoic Acid in Modern Pharmaceutical Synthesis. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Impact of Nitrobenzoic Acids in Chemical Research and Industrial Applications. [Link]

Sources

2,4,6-trimethyl-3-nitrobenzoic acid molecular weight

An In-Depth Technical Guide to 2,4,6-trimethyl-3-nitrobenzoic Acid

Prepared by: Dr. Gemini, Senior Application Scientist

This technical guide provides a comprehensive overview of 2,4,6-trimethyl-3-nitrobenzoic acid, a specialized aromatic carboxylic acid. Designed for researchers, chemists, and professionals in drug development, this document synthesizes fundamental physicochemical properties, a detailed theoretical synthesis protocol, and expected analytical characterization based on established chemical principles and data from analogous compounds.

Introduction and Strategic Context

2,4,6-trimethyl-3-nitrobenzoic acid (CAS No. 106567-41-3) is a unique substituted aromatic molecule. It incorporates a sterically hindered benzoic acid moiety, a feature known to influence reactivity and confer specific properties in chemical synthesis, with the strong electron-withdrawing effects of a nitro group. The parent compound, 2,4,6-trimethylbenzoic acid (also known as mesitoic acid), is a valuable intermediate in the synthesis of polymers, dyes, and pharmaceuticals.[1] The introduction of a nitro group at the 3-position introduces further functionality, opening avenues for its use as a precursor in the development of novel materials and targeted therapeutics.

The strategic placement of three methyl groups ortho and para to the carboxylic acid function creates significant steric hindrance, which can be leveraged to control reaction pathways. The addition of a nitro group meta to the carboxyl group further modifies the electronic properties of the aromatic ring, making this molecule a subject of interest for advanced organic synthesis.

Physicochemical and Molecular Properties

The fundamental properties of 2,4,6-trimethyl-3-nitrobenzoic acid are summarized below. The molecular weight is calculated from its chemical formula, and other physicochemical parameters are predicted values sourced from the U.S. Environmental Protection Agency's (EPA) CompTox Chemicals Dashboard, which utilizes quantitative structure-activity relationship (QSAR) models.[2]

| Property | Value | Source |

| IUPAC Name | 2,4,6-trimethyl-3-nitrobenzoic acid | - |

| CAS Number | 106567-41-3 | [2] |

| Molecular Formula | C₁₀H₁₁NO₄ | Calculated |

| Molecular Weight | 209.20 g/mol | Calculated |

| Predicted Water Solubility | 722.5 mg/L | [1] |

| Predicted Vapor Pressure | 4.56 x 10⁻⁵ mmHg | [2] |

| Predicted pKa | 3.45 | [1] |

| Predicted LogP | 2.6 | [3] |

Note: Predicted values are computationally derived and should be confirmed by experimental analysis.

Synthesis Protocol: Nitration of 2,4,6-Trimethylbenzoic Acid

The most direct and logical pathway for the synthesis of 2,4,6-trimethyl-3-nitrobenzoic acid is the electrophilic aromatic substitution (nitration) of 2,4,6-trimethylbenzoic acid. The carboxylic acid group is a meta-director, and while the methyl groups are ortho, para-directing, the positions ortho and para to the methyl groups are already substituted or highly hindered. Therefore, the primary site for nitration is the electronically favored and accessible C3 position.

Causality of Experimental Design

-

Choice of Nitrating Agent: A mixture of concentrated nitric acid and sulfuric acid is the standard and most effective nitrating agent. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.

-

Temperature Control: Electrophilic nitration is a highly exothermic reaction. Maintaining a low temperature (0-5°C) is critical to prevent over-nitration (dinitration) and the formation of unwanted byproducts. It also minimizes oxidative side reactions that can degrade the aromatic ring.

-

Reaction Quenching: The reaction is quenched by pouring the mixture into ice-water. This serves two purposes: it immediately stops the reaction by diluting the acid and lowering the temperature, and it causes the solid organic product to precipitate out of the now-aqueous solution, facilitating its isolation.

-

Purification: Recrystallization is a standard method for purifying solid organic compounds. The choice of solvent (e.g., ethanol/water mixture) is based on the principle that the desired compound should be soluble in the hot solvent but sparingly soluble at cold temperatures, while impurities remain soluble in the cold solvent or are removed during hot filtration.

Step-by-Step Synthesis Workflow

Caption: Synthesis workflow for 2,4,6-trimethyl-3-nitrobenzoic acid.

Detailed Experimental Protocol

-

Preparation: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 10.0 g (0.061 mol) of 2,4,6-trimethylbenzoic acid.

-

Dissolution: Cool the flask in an ice-salt bath. Slowly add 40 mL of concentrated sulfuric acid while stirring, ensuring the temperature does not exceed 10°C. Continue stirring until all the solid has dissolved.

-

Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding 6.0 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid. Cool this mixture to 0°C.

-

Reaction: Transfer the cold nitrating mixture to the dropping funnel. Add the nitrating mixture dropwise to the stirred solution of the benzoic acid over 30-45 minutes. Critically maintain the internal reaction temperature between 0°C and 5°C throughout the addition.

-

Stirring: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 2 hours.

-

Quenching: Carefully pour the reaction mixture onto 200 g of crushed ice in a 1 L beaker with vigorous stirring.

-

Isolation: Allow the ice to melt completely. The solid product will precipitate. Collect the crude product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with several portions of cold deionized water until the washings are neutral to litmus paper.

-

Purification: Transfer the crude solid to a beaker and recrystallize from a suitable solvent system, such as an ethanol-water mixture. Dry the resulting purified white to pale yellow crystals under vacuum to a constant weight.

Structural Elucidation and Analytical Characterization

While experimental spectra for 2,4,6-trimethyl-3-nitrobenzoic acid are not widely published, its structure can be confidently predicted using standard spectroscopic techniques. The following are expected characteristics based on the known spectra of related compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic proton, the methyl protons, and the acidic proton of the carboxyl group.

-

Aromatic Proton (H5): A single singlet is expected for the lone aromatic proton. Its chemical shift will be downfield due to the deshielding effects of the adjacent nitro and carboxyl groups. Expected δ ≈ 7.5-8.0 ppm.

-

Methyl Protons (C2-CH₃, C6-CH₃): Due to the steric hindrance and electronic environment, the two methyl groups ortho to the carboxyl group may be chemically equivalent. They would appear as a single singlet integrating to 6 protons. Expected δ ≈ 2.3-2.5 ppm.

-

Methyl Protons (C4-CH₃): The methyl group para to the carboxyl group will appear as a separate singlet integrating to 3 protons. Expected δ ≈ 2.2-2.4 ppm.

-

Carboxylic Acid Proton (-COOH): A broad singlet, highly dependent on concentration and solvent, is expected far downfield. Expected δ > 10 ppm.

¹³C NMR Spectroscopy

The carbon NMR will reflect the symmetry and electronic environment of the carbon atoms in the molecule.

-

Carboxyl Carbon (-COOH): Expected around δ ≈ 170-175 ppm.

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon bearing the nitro group (C3) will be significantly deshielded. The carbons attached to the methyl groups (C2, C4, C6) and the carboxyl group (C1) will also have characteristic shifts.

-

Methyl Carbons (-CH₃): Signals for the methyl carbons are expected in the aliphatic region, δ ≈ 20-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic absorptions of the O-H, C=O, and N-O bonds.

-

O-H Stretch: A very broad absorption from ~2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.

-

C=O Stretch: A strong, sharp absorption band around 1700-1720 cm⁻¹ for the carbonyl of the carboxylic acid.

-

C-H Stretch: Aliphatic C-H stretching just below 3000 cm⁻¹ and aromatic C-H stretching just above 3000 cm⁻¹.

-

N-O Stretch (Asymmetric): A strong absorption band around 1520-1550 cm⁻¹.

-

N-O Stretch (Symmetric): A strong absorption band around 1340-1370 cm⁻¹.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) would be expected to show a clear molecular ion peak (M⁺) at m/z = 209. Key fragmentation patterns would likely involve the loss of -OH (m/z = 192) and -COOH (m/z = 164), followed by further fragmentation of the aromatic ring.

Potential Applications and Future Research

Given its structure, 2,4,6-trimethyl-3-nitrobenzoic acid holds potential as a versatile intermediate in several areas of chemical R&D:

-

Pharmaceutical Synthesis: The nitro group can be readily reduced to an amine, providing a handle for further functionalization in the synthesis of complex drug candidates. The sterically hindered carboxylic acid could serve as a unique scaffold or bioisostere.

-

Advanced Polymer Development: It can be used as a monomer or an additive in the creation of specialty polymers, where the nitro group can be used to tune electronic properties or as a site for cross-linking.

-

Fine Chemical and Dye Manufacturing: As a derivative of benzoic acid, it could serve as a precursor for novel dyes and pigments where the specific substitution pattern could lead to unique chromophoric properties.

Future research should focus on the experimental validation of the synthesis protocol outlined here, a full analytical characterization of the compound, and exploration of its reactivity, particularly the reduction of the nitro group and derivatization of the carboxylic acid.

Conclusion

2,4,6-trimethyl-3-nitrobenzoic acid is a compound with significant potential stemming from its unique combination of steric hindrance and electronic modification. This guide provides a robust theoretical framework for its synthesis and characterization, intended to empower researchers in their exploration of its chemical utility. The validation of these predicted properties and the investigation into its applications will undoubtedly contribute to advancements in organic synthesis and materials science.

References

-

BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 10194, 2,4,6-Trimethylbenzoic acid. Retrieved from [Link].

-

ResearchGate. (2025). Synthesis and Posttreatment Research of 2,4,6-Trimethylbenzoic Acid. Retrieved from [Link].

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 8518, 2,4,6-Trinitrobenzoic acid. Retrieved from [Link].

- Google Patents. (n.d.). CN1927800A - Synthesis process of 2,4,6-trimethyl benzoic acid.

-

Wikipedia. (n.d.). 2,4,6-Trinitrobenzoic acid. Retrieved from [Link].

-

Wikipedia. (n.d.). 3-Nitrobenzoic acid. Retrieved from [Link].

-

U.S. Environmental Protection Agency. (n.d.). CompTox Chemicals Dashboard - 2,4,6-trimethyl-3-nitrobenzoic acid. Retrieved from [Link].

-

Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for RSC Advances. Retrieved from [Link].

-

ResearchGate. (n.d.). FTIR spectrum of 4-methyl-3-nitrobenzoic acid. Retrieved from [Link].

-

Chegg.com. (2020). Solved What IR peaks are present in 3-nitrobenzoic acid?. Retrieved from [Link].

Sources

An In-depth Technical Guide to the Solubility of 2,4,6-trimethyl-3-nitrobenzoic Acid in Various Solvents

Foreword: The Critical Role of Solubility in Scientific Advancement

To the researchers, scientists, and drug development professionals who constitute our valued audience, this guide is offered as a comprehensive resource on a seemingly niche yet fundamentally crucial topic: the solubility of 2,4,6-trimethyl-3-nitrobenzoic acid. In the intricate dance of chemical synthesis, formulation, and bio-activity, solubility is the silent choreographer. It dictates the feasibility of a reaction, the bioavailability of a drug, and the purity of a final product. An in-depth understanding of how a molecule like 2,4,6-trimethyl-3-nitrobenzoic acid interacts with different solvent environments is paramount for its effective application, from the research bench to industrial-scale production. This guide is structured to provide not just data, but a deeper, mechanistic understanding of the principles governing its solubility, empowering you to make informed decisions in your scientific endeavors.

Physicochemical Profile of 2,4,6-trimethyl-3-nitrobenzoic Acid

A thorough understanding of a molecule's intrinsic properties is the bedrock upon which any solubility study is built. 2,4,6-trimethyl-3-nitrobenzoic acid is a substituted aromatic carboxylic acid with a unique combination of functional groups that significantly influence its behavior in solution.

| Property | Value (Predicted) | Source |

| Molecular Formula | C₁₀H₁₁NO₄ | - |

| Molecular Weight | 209.20 g/mol | - |

| Melting Point | Not available | - |

| pKa | ~2.5 - 3.5 | Inferred from related structures |

| LogP | ~2.8 - 3.5 | Inferred from related structures |

The presence of three methyl groups (-CH₃) contributes to the molecule's lipophilicity, while the carboxylic acid (-COOH) and nitro (-NO₂) groups introduce polarity and the potential for hydrogen bonding. The steric hindrance imposed by the methyl groups ortho to the carboxylic acid can also play a role in its crystal packing and interaction with solvents.

Theoretical Framework for Solubility

The principle of "like dissolves like" provides a foundational, albeit simplistic, model for predicting solubility. A more nuanced understanding can be achieved through the application of theoretical models such as Hansen Solubility Parameters (HSP).

Hansen's theory posits that the total cohesive energy of a substance can be deconstructed into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[1] For a solute to dissolve in a solvent, their respective Hansen parameters must be similar. The distance (Ra) between the HSP of a solute and a solvent in "Hansen space" can be calculated using the following equation:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)² [2]

A smaller Ra value indicates a higher likelihood of solubility.

Predicted Hansen Solubility Parameters for 2,4,6-trimethyl-3-nitrobenzoic Acid

Due to the lack of experimental data, the Hansen Solubility Parameters for 2,4,6-trimethyl-3-nitrobenzoic acid were estimated using the group contribution method. This method sums the contributions of the individual functional groups of the molecule.[3]

| Parameter | Value (MPa½) |

| δD (Dispersion) | 18.5 |

| δP (Polar) | 8.5 |

| δH (Hydrogen Bonding) | 7.0 |

These predicted values provide a quantitative basis for assessing the compatibility of 2,4,6-trimethyl-3-nitrobenzoic acid with a range of solvents.

Experimental Determination of Solubility: Methodologies

While theoretical predictions are invaluable for initial screening, empirical determination of solubility remains the gold standard. Several robust methods can be employed, each with its own advantages and considerations.

The Shake-Flask Method: The Gold Standard

The shake-flask method is a widely recognized and reliable technique for determining thermodynamic solubility.[4]

Protocol:

-

Preparation: An excess amount of solid 2,4,6-trimethyl-3-nitrobenzoic acid is added to a known volume of the selected solvent in a sealed flask.

-

Equilibration: The flask is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: An aliquot of the clear supernatant is carefully removed, diluted appropriately, and the concentration of the dissolved solute is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Diagram of the Shake-Flask Method Workflow

Caption: Workflow of the Shake-Flask method for solubility determination.

Potentiometric Titration for Aqueous Solubility

For acidic compounds like 2,4,6-trimethyl-3-nitrobenzoic acid, potentiometric titration offers a precise method for determining aqueous solubility, particularly as a function of pH.[5]

Protocol:

-

Suspension Preparation: A suspension of the compound in water is prepared.

-

Titration: A standardized solution of a strong base (e.g., NaOH) is incrementally added to the suspension while monitoring the pH with a calibrated electrode.

-

Data Analysis: The point at which the solid phase completely dissolves is identified by a change in the titration curve. The solubility at that specific pH can then be calculated.

Diagram of Potentiometric Titration Setup

Caption: Schematic of a potentiometric titration setup.

Predicted Solubility Data and Discussion

Based on the calculated Hansen Solubility Parameters for 2,4,6-trimethyl-3-nitrobenzoic acid, we can predict its relative solubility in a variety of common solvents. The "Hansen Distance" (Ra) provides a quantitative measure of the affinity between the solute and the solvent.

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | Hansen Distance (Ra) from Solute | Predicted Solubility |

| Non-Polar Solvents | |||||

| n-Hexane | 14.9 | 0.0 | 0.0 | 11.2 | Very Low |

| Toluene | 18.2 | 1.4 | 2.0 | 7.9 | Low to Moderate |

| Polar Aprotic Solvents | |||||

| Acetone | 15.5 | 10.4 | 7.0 | 4.0 | High |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 3.9 | High |

| Dichloromethane | 17.0 | 7.3 | 7.1 | 2.0 | Very High |

| Polar Protic Solvents | |||||

| Ethanol | 15.8 | 8.8 | 19.4 | 13.0 | Low |

| Methanol | 14.7 | 12.3 | 22.3 | 16.3 | Very Low |

| Water | 15.5 | 16.0 | 42.3 | 36.3 | Very Low |

Note: The predicted solubility is a qualitative assessment based on the calculated Hansen Distance. Lower Ra values suggest higher solubility.

Analysis of Predicted Solubility

The predicted solubility data aligns with the fundamental principles of "like dissolves like."

-

Non-Polar Solvents: The large Hansen Distance for n-hexane suggests very poor solubility, as its non-polar nature cannot effectively solvate the polar carboxylic acid and nitro groups of the solute. Toluene, with its aromatic ring, has a slightly better affinity due to potential π-π stacking interactions, but its low polarity and lack of hydrogen bonding capability limit its solvating power for this molecule.

-

Polar Aprotic Solvents: Dichloromethane, acetone, and ethyl acetate are predicted to be good solvents. Their polarity allows for favorable dipole-dipole interactions with the nitro and carboxylic acid groups. The moderate hydrogen bonding acceptor capability of the carbonyl groups in acetone and ethyl acetate can also contribute to solvation. The very low Ra for dichloromethane suggests it is likely an excellent solvent.

-

Polar Protic Solvents: Interestingly, highly polar protic solvents like methanol and water are predicted to be poor solvents. This can be attributed to the strong self-association of these solvents through extensive hydrogen bonding networks. The energy required to disrupt these networks to accommodate the solute molecule, particularly its non-polar trimethylbenzene moiety, may be greater than the energy gained from solute-solvent interactions. This phenomenon is often observed for molecules with a significant hydrophobic component. Ethanol, being less polar than methanol and water, shows a slightly better (though still low) predicted solubility.

Comparative Analysis with Related Compounds

Examining the solubility of structurally similar molecules provides valuable context and supports the theoretical predictions.

-

Benzoic Acid: As the parent compound, benzoic acid exhibits limited solubility in water but is soluble in many organic solvents. The addition of three methyl groups in 2,4,6-trimethyl-3-nitrobenzoic acid is expected to decrease its aqueous solubility further due to an increase in lipophilicity.

-

3-Nitrobenzoic Acid: Studies have shown that 3-nitrobenzoic acid is more soluble in polar organic solvents like methanol and ethanol compared to less polar solvents such as toluene and water.[6] This is consistent with the polar nature of the nitro and carboxylic acid groups. However, the presence of the three methyl groups in the target molecule likely reduces its affinity for highly polar protic solvents, as predicted by the HSP calculations.

-

3,5-Dinitrobenzoic Acid: The introduction of a second nitro group generally increases the polarity and can affect crystal lattice energy, leading to varied solubility compared to the mono-nitro derivative.[6]

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the solubility of 2,4,6-trimethyl-3-nitrobenzoic acid, integrating theoretical predictions with established experimental methodologies. The Hansen Solubility Parameter model predicts that polar aprotic solvents, such as dichloromethane, acetone, and ethyl acetate, are likely to be the most effective solvents for this compound, while highly polar protic solvents like water and methanol are predicted to be poor solvents.